alpha-Methyl-gamma-butyrolactone

Description

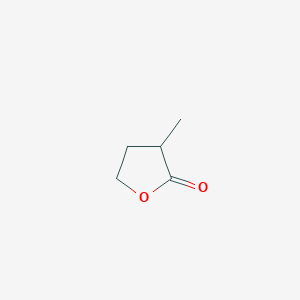

Structure

3D Structure

Properties

IUPAC Name |

3-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLBZNZGBLRJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030919 | |

| Record name | alpha-Methylbutyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Methyl-gamma-butyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1679-47-6 | |

| Record name | α-Methyl-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylbutyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Methylbutyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-methyl-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYLBUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/140H0G0P5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-3-methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of α-Methyl-γ-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of α-Methyl-γ-butyrolactone. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical and Physical Properties

α-Methyl-γ-butyrolactone, a substituted five-membered lactone, is a versatile chemical intermediate. Its physical and chemical properties are summarized below, providing a foundational dataset for its application in research and synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | 3-methyloxolan-2-one | [1] |

| CAS Number | 1679-47-6 | |

| Molecular Formula | C₅H₈O₂ | |

| Molecular Weight | 100.12 g/mol | |

| Physical State | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 78-81 °C at 10 mmHg | |

| Melting Point | Not commonly reported; presumed to be below room temperature. | |

| Density | 1.058 - 1.062 g/cm³ at 20 °C | [2] |

| Refractive Index (n²⁰/D) | 1.431 - 1.435 at 20 °C | [2] |

| Solubility | Soluble in water and THF. | [2] |

| Flash Point | 72.78 °C (163.00 °F) | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of α-Methyl-γ-butyrolactone. The following provides an overview of available spectral information.

| Spectrum Type | Availability and Source |

| ¹H NMR | Available from the PubChem database. |

| ¹³C NMR | Available from the PubChem database. |

| IR | Available from the PubChem database. |

Experimental Protocols

The synthesis of α-Methyl-γ-butyrolactone can be achieved through various methods. A common and effective laboratory-scale synthesis involves the α-alkylation of γ-butyrolactone via its lithium enolate.

Synthesis of α-Methyl-γ-butyrolactone via Enolate Alkylation

This protocol describes the methylation of γ-butyrolactone using lithium diisopropylamide (LDA) as a strong base to form the enolate, followed by quenching with methyl iodide.

Materials:

-

γ-Butyrolactone

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Syringes and needles

-

Dry ice/acetone bath

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of LDA.

-

Enolate Formation: To the freshly prepared LDA solution, add a solution of γ-butyrolactone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour to allow for complete enolate formation.

-

Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure α-Methyl-γ-butyrolactone.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of α-Methyl-γ-butyrolactone via the enolate alkylation method.

Caption: Workflow for the synthesis of α-Methyl-γ-butyrolactone.

Biological Activity and Signaling Pathways

While γ-butyrolactones as a class are known to be involved in bacterial quorum sensing (e.g., the A-factor in Streptomyces), there is currently no established, specific signaling pathway in mammalian systems that is directly regulated by α-Methyl-γ-butyrolactone. Its biological effects are primarily attributed to its role as a modulator of GABA(A) receptors. Therefore, a signaling pathway diagram is not applicable at this time. Research in this area is ongoing, and future studies may elucidate more specific molecular interactions.

References

alpha-Methyl-gamma-butyrolactone CAS number 1679-47-6

An In-Depth Technical Guide to α-Methyl-γ-butyrolactone (CAS 1679-47-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Abstract

α-Methyl-γ-butyrolactone (CAS 1679-47-6), a chiral five-membered cyclic ester, serves as a significant building block in organic synthesis and a key pharmacophore in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, stereochemistry, spectroscopic characterization, and key applications. We delve into detailed experimental protocols, reaction mechanisms, and analytical methodologies, offering field-proven insights into its handling and utilization. Particular emphasis is placed on its role as a modulator of GABA-A receptors, a property that positions it and its derivatives as compounds of interest in neuroscience and drug development. This document is structured to provide both foundational knowledge and actionable protocols for professionals engaged in chemical research and pharmaceutical innovation.

Introduction and Molecular Overview

α-Methyl-γ-butyrolactone, systematically named 3-methyloxolan-2-one, is a derivative of γ-butyrolactone (GBL). It is a colorless to pale yellow liquid distinguished by a methyl group at the α-position relative to the carbonyl group.[1] This substitution creates a chiral center, meaning the molecule exists as two non-superimposable enantiomers: (R)- and (S)-α-Methyl-γ-butyrolactone. The presence of this stereocenter is of paramount importance, as the biological activity of many lactone-containing compounds is highly dependent on their stereochemistry.[2]

The γ-butyrolactone ring is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antifungal properties.[3][4] The α-methyl substitution specifically has been shown to influence potency and selectivity for biological targets, particularly the γ-aminobutyric acid type A (GABA-A) receptor, making this compound a valuable tool for investigating neurological pathways.[2]

Table 1: Core Molecular and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1679-47-6 | |

| Molecular Formula | C₅H₈O₂ | [5] |

| Molecular Weight | 100.12 g/mol | [5] |

| IUPAC Name | 3-methyloxolan-2-one | [5] |

| Synonyms | 2-Methyl-γ-butyrolactone, 3-Methyldihydrofuran-2(3H)-one | [5] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 78-81 °C at 10 mmHg | |

| Density | ~1.06 g/cm³ at 20 °C | [6] |

| Refractive Index (n²⁰/D) | 1.431 - 1.435 | [6] |

| Flash Point | 73 °C (163 °F) - closed cup |

| Solubility | Soluble in water and various organic solvents like THF. |[1] |

Synthesis and Stereocontrol

The synthesis of α-Methyl-γ-butyrolactone can be approached through several strategies, with the most direct being the α-alkylation of the parent γ-butyrolactone. Controlling the stereochemistry of the α-position is a key challenge and an area of active research.

Direct Alkylation of γ-Butyrolactone

The most straightforward method involves the deprotonation of γ-butyrolactone at the α-carbon to form an enolate, followed by quenching with an electrophilic methyl source like methyl iodide. The choice of base and reaction conditions is critical to prevent side reactions such as self-condensation or ring-opening.

A common laboratory-scale method utilizes a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure rapid and complete enolate formation.[3]

Representative Protocol: α-Methylation via LDA

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

-

Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine (1.1 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). The solution is stirred for 30 minutes at -78 °C to form LDA.

-

Substrate Addition: A solution of γ-butyrolactone (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

-

Alkylation: Methyl iodide (1.2 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 2-3 hours, then allowed to warm slowly to room temperature overnight.

-

Workup and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation to yield racemic α-Methyl-γ-butyrolactone.

A more scalable and potentially greener method utilizes dimethyl carbonate (DMC) as both the methylating agent and solvent, with a base like potassium carbonate (K₂CO₃) at high temperatures.[7]

Mechanism Insight: At elevated temperatures (e.g., 210 °C), K₂CO₃ and DMC are believed to generate a more potent methylating species and the methoxide base (MeOK), which facilitates the enolization of the lactone for subsequent methylation.[7]

Caption: General workflow for the α-methylation of γ-butyrolactone.

Enantioselective Synthesis Strategies

Achieving enantiopure α-Methyl-γ-butyrolactone is critical for pharmacological studies. While direct asymmetric methylation of GBL is challenging, strategies involving chiral auxiliaries or kinetic resolution of related intermediates are employed for analogous systems.

Kinetic Resolution: This technique can be applied to a racemic mixture of a derivative. For instance, a racemic α-methylene-γ-butyrolactone intermediate can undergo an asymmetric reaction catalyzed by a chiral complex (e.g., chiral N,N'-dioxide/AlIII), where one enantiomer reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product.[1][8] This principle can be adapted to resolve racemic α-Methyl-γ-butyrolactone or its precursors.

Spectroscopic and Analytical Characterization

Unambiguous identification of α-Methyl-γ-butyrolactone requires a combination of spectroscopic techniques.

Table 2: Spectroscopic Data Summary

| Technique | Key Features and Expected Observations |

|---|---|

| ¹H NMR | - -CH₃ (alpha): Doublet, ~1.2 ppm. - -CH (alpha): Multiplet (sextet or quartet of doublets), ~2.5 ppm. - -CH₂ (beta): Multiplet, ~2.0-2.4 ppm. - -CH₂ (gamma): Multiplet (diastereotopic protons), ~4.1-4.4 ppm. |

| ¹³C NMR | - -CH₃: ~15 ppm. - -CH₂ (beta): ~29 ppm. - -CH (alpha): ~35 ppm. - -CH₂ (gamma): ~66 ppm. - C=O (carbonyl): ~179 ppm. |

| IR Spectroscopy | - C=O Stretch (lactone): Strong, sharp absorption band around 1770 cm⁻¹ . This is a characteristic peak for five-membered lactones. - C-O Stretch: Strong absorption in the 1150-1250 cm⁻¹ region. - C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Peak at m/z = 100. - Key Fragments: Expect loss of CO₂ (m/z = 56), loss of the methyl group (m/z = 85), and other characteristic fragments resulting from ring cleavage.[5] |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument. Data is compiled based on typical values and information from spectral databases.[5]

Analytical Chromatography

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the quantification and identification of α-Methyl-γ-butyrolactone.

Caption: Standard workflow for the GC-MS analysis of α-Methyl-γ-butyrolactone.

Representative Protocol: GC-MS Analysis

-

Sample Preparation: For samples in aqueous matrices, perform a liquid-liquid extraction. Acidify 1 mL of the sample to pH < 2 with HCl. Extract with 5 mL of methylene chloride by vortexing for 10 minutes. Centrifuge to separate phases and collect the organic (bottom) layer.[9] Dry the organic layer over anhydrous Na₂SO₄.

-

Internal Standard: For quantitative analysis, an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound like α-methylene-γ-butyrolactone) should be added before extraction.[10]

-

GC Conditions:

-

Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector: Split/splitless, 250 °C.

-

Oven Program: Initial temperature of 60 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 2 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-200) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring ions such as m/z 100, 85, and 56.

-

Chiral Separation

Resolving the (R)- and (S)-enantiomers requires chiral chromatography. Chiral Gas Chromatography (GC) using a cyclodextrin-based stationary phase is a highly effective method.[2] Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be employed, often requiring derivatization of the analyte or the use of specialized chiral stationary phases (CSPs).

Chemical Reactivity and Synthetic Utility

The reactivity of α-Methyl-γ-butyrolactone is dominated by the electrophilic carbonyl carbon, the acidic α-proton, and the potential for the lactone to act as an alkylating agent under acidic conditions.

Reactions at the α-Position

As demonstrated in its synthesis, the α-proton can be removed by a strong base to form an enolate. This nucleophilic enolate can react with a variety of electrophiles, not just methyl iodide. This allows for the synthesis of a wide range of α,α-disubstituted γ-butyrolactones, such as through benzylation to form α-benzyl-α-methyl-γ-butyrolactone.

Friedel-Crafts Type Reactions

Under strong acid catalysis (e.g., heteropolyacids, AlCl₃), γ-butyrolactones can participate in Friedel-Crafts reactions with aromatic compounds. The reaction typically proceeds via acid-catalyzed ring-opening of the lactone to form a carbocationic intermediate, which then acts as the electrophile for aromatic substitution. This is a powerful method for forming carbon-carbon bonds and synthesizing compounds like tetralones.[7]

Caption: Generalized mechanism of a Friedel-Crafts reaction involving a lactone.

Biological Activity and Applications

The primary pharmacological interest in α-substituted γ-butyrolactones stems from their ability to modulate the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.

Modulation of the GABA-A Receptor

Alkyl-substituted butyrolactones exhibit complex interactions with the GABA-A receptor. They can act as positive allosteric modulators (potentiating the effect of GABA) or as inhibitors, often through the picrotoxin binding site.[2] Studies on related compounds like α-benzyl-α-methyl-γ-butyrolactone (α-BnMeGBL) have shown that:

-

Enantioselectivity is Key: The (R)- and (S)-enantiomers can have different potencies and even different effects. For α-BnMeGBL, the (R)-(-) enantiomer was more potent in anticonvulsant assays, while the (S)-(+) enantiomer showed greater potentiation of GABA-activated currents in vitro.[2]

-

A Distinct "Lactone Site": The stimulatory (positive modulatory) effects of these lactones are believed to occur at a binding site distinct from those for benzodiazepines, barbiturates, and neurosteroids, providing strong evidence for a unique "lactone site" on the receptor.[2]

This modulatory activity makes α-Methyl-γ-butyrolactone and its derivatives valuable lead compounds for the development of novel anticonvulsants, anxiolytics, or sedative-hypnotics.

Use as a Synthetic Building Block

Beyond its direct biological activity, α-Methyl-γ-butyrolactone is a versatile intermediate. Its use in the synthesis of 2-methyl-1-tetralone demonstrates its utility in constructing polycyclic frameworks relevant to natural product synthesis and medicinal chemistry.[7]

Safety and Handling

α-Methyl-γ-butyrolactone is classified as a combustible liquid and causes skin and serious eye irritation.[5]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. Seek medical advice if symptoms persist. Always consult the material safety data sheet (MSDS) before use.

Conclusion

α-Methyl-γ-butyrolactone (CAS 1679-47-6) is more than a simple derivative of GBL. Its chirality, coupled with the proven biological relevance of the α-alkylated lactone scaffold, makes it a compound of significant interest for drug discovery, particularly in neuroscience. The synthetic methodologies, including direct alkylation and strategies for stereocontrol, provide accessible routes to this molecule. A thorough understanding of its spectroscopic properties and analytical behavior is essential for its effective use in a research setting. As a versatile building block and a potent neuromodulator, α-Methyl-γ-butyrolactone will continue to be a valuable tool for chemists and pharmacologists exploring the interface of synthesis and biological function.

References

- 1. Asymmetric Synthesis of α-Methylene-γ-Butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral separation of gamma-butyrolactone derivatives by gas chromatography on 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A useful method for α-methylation of γ-butyrolactones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. alpha-Acetyl-alpha-methyl-gamma-butyrolactone | DAICEL Chiral Application Search [search.daicelchiral.com]

- 5. alpha-Methylbutyrolactone | C5H8O2 | CID 98323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alpha-methyl-gamma-butyrolactone, 1679-47-6 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to α-Methyl-γ-butyrolactone

This technical guide provides a comprehensive overview of α-Methyl-γ-butyrolactone, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its chemical identity, physical and spectroscopic properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Synonyms

α-Methyl-γ-butyrolactone is a substituted five-membered lactone. It is a chiral molecule, though it is commonly available as a racemic mixture.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | 3-methyloxolan-2-one[1] |

| CAS Number | 1679-47-6[1] |

| Molecular Formula | C₅H₈O₂[1] |

| Molecular Weight | 100.12 g/mol [1] |

| InChI | InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3[1] |

| InChIKey | QGLBZNZGBLRJGS-UHFFFAOYSA-N[1] |

| SMILES | CC1CCOC1=O[1] |

| Synonyms | 3-methyldihydrofuran-2(3H)-one[1], Dihydro-3-methyl-2(3H)-furanone[1], 2-Methylbutanolide[1], 4-Hydroxy-2-methylbutyric acid lactone, α-Methylbutyrolactone, 3-methyltetrahydrofuran-2-one |

Physicochemical Properties

α-Methyl-γ-butyrolactone is a colorless to pale yellow liquid with a faint, sweet odor. It is soluble in water and various organic solvents.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Boiling Point | 78-81 °C at 10 mmHg | Sigma-Aldrich |

| Density | 1.058 - 1.062 g/cm³ at 20 °C | The Good Scents Company[2] |

| Refractive Index (n²⁰/D) | 1.431 - 1.435 | The Good Scents Company[2] |

| Flash Point | 72.78 °C (163.00 °F) | The Good Scents Company[2] |

| Solubility | Soluble in water |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of α-Methyl-γ-butyrolactone.

Table 3: ¹H NMR Spectral Data

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ | 1.25 | Doublet | 7.0 |

| -CH₂- (C4) | 2.05 - 2.45 | Multiplet | |

| -CH- (C3) | 2.60 | Multiplet | |

| -CH₂-O- (C5) | 4.15 - 4.35 | Multiplet |

Note: The provided ¹H NMR data is a representative interpretation and may vary based on the solvent and experimental conditions.

Table 4: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O stretch (lactone) |

| 2850-3000 | Medium-Strong | C-H stretch (aliphatic) |

| 1170 | Strong | C-O stretch |

Experimental Protocol: Synthesis of α-Methyl-γ-butyrolactone

A direct and selective synthesis of α-Methyl-γ-butyrolactone can be achieved through the monomethylation of γ-butyrolactone using dimethyl carbonate (DMC) as both a reagent and a solvent, with potassium carbonate (K₂CO₃) as a base.[3][4]

Materials and Equipment

-

γ-Butyrolactone

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

High-pressure autoclave or a sealed reaction vessel capable of withstanding high temperatures and pressures

-

Magnetic stirrer with heating capabilities

-

Standard laboratory glassware for workup and purification

-

Distillation apparatus

Reaction Workflow

Caption: Workflow for the synthesis of α-Methyl-γ-butyrolactone.

Procedure

-

Reaction Setup: In a high-pressure autoclave, combine γ-butyrolactone, a molar excess of dimethyl carbonate, and anhydrous potassium carbonate. The molar ratio of γ-butyrolactone to K₂CO₃ should be optimized, but a 1:1.5 ratio is a reasonable starting point. Dimethyl carbonate acts as both the methylating agent and the solvent.

-

Reaction: Seal the autoclave and heat the mixture to 210 °C with vigorous stirring. Maintain this temperature for 7 hours. The high temperature is necessary to promote the reaction and the disproportionation of K₂CO₃ in the presence of DMC to form the active methoxide species.[3][4]

-

Workup: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure.

-

Purification: Filter the reaction mixture to remove the solid potassium carbonate and any other inorganic salts. The filtrate, which contains the product, unreacted starting materials, and byproducts, is then subjected to fractional distillation under reduced pressure to isolate the pure α-Methyl-γ-butyrolactone.

Chemical Structure

The chemical structure of α-Methyl-γ-butyrolactone is a five-membered ring containing an ester group (lactone) with a methyl group at the alpha position relative to the carbonyl group.

Caption: Chemical structure of α-Methyl-γ-butyrolactone.

References

- 1. alpha-Methylbutyrolactone | C5H8O2 | CID 98323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-methyl-gamma-butyrolactone, 1679-47-6 [thegoodscentscompany.com]

- 3. Preparation of α-methyl-γ-butyrolactone: Mechanism of its formation and utilization in 2-methyl-1-tetralone synthesis | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Spectroscopic Data of α-Methyl-γ-butyrolactone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for α-Methyl-γ-butyrolactone (MBL), a five-membered lactone with various industrial applications. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for α-Methyl-γ-butyrolactone in a structured tabular format for ease of reference and comparison.

¹H NMR Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~2.55 | m | |

| H-4 (a) | ~4.30 | m | |

| H-4 (b) | ~4.15 | m | |

| H-5 (CH₃) | ~1.25 | d | ~7.0 |

| H-2 (a) | ~2.40 | m | |

| H-2 (b) | ~1.80 | m |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 (C=O) | ~179 |

| C-4 (O-CH₂) | ~66 |

| C-3 (CH) | ~35 |

| C-2 (CH₂) | ~30 |

| C-5 (CH₃) | ~16 |

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups in a molecule based on their absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1770 | Strong | C=O stretch (γ-lactone) |

| ~1170 | Strong | C-O stretch |

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The data below corresponds to electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 100 | 25 | [M]⁺ (Molecular Ion) |

| 85 | 100 | [M - CH₃]⁺ |

| 56 | 80 | [C₃H₄O]⁺ |

| 43 | 60 | [C₂H₃O]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of α-Methyl-γ-butyrolactone for structural elucidation.

Materials:

-

α-Methyl-γ-butyrolactone sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of α-Methyl-γ-butyrolactone in about 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

-

Use a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (¹H: 7.26 ppm; ¹³C: 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in α-Methyl-γ-butyrolactone.

Materials:

-

α-Methyl-γ-butyrolactone sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of neat α-Methyl-γ-butyrolactone directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them to known IR correlation tables.

-

Label the major peaks with their corresponding wavenumbers and functional group assignments.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of α-Methyl-γ-butyrolactone.

Materials:

-

α-Methyl-γ-butyrolactone sample

-

Solvent for dilution (e.g., dichloromethane)

-

GC-MS system equipped with an electron ionization (EI) source and a quadrupole mass analyzer

-

A suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation: Prepare a dilute solution of α-Methyl-γ-butyrolactone (e.g., 100 ppm) in dichloromethane.

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to 250 °C.

-

Column: Use a suitable temperature program, for example:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Set the ion source temperature to 230 °C.

-

Set the quadrupole temperature to 150 °C.

-

Use a scan range of m/z 40-300.

-

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Analysis:

-

Identify the peak corresponding to α-Methyl-γ-butyrolactone in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

-

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

-

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for the structural elucidation of α-Methyl-γ-butyrolactone.

Caption: Workflow for the spectroscopic analysis of α-Methyl-γ-butyrolactone.

Caption: Logical steps in the structural elucidation of α-Methyl-γ-butyrolactone.

An In-depth Technical Guide to the Physicochemical Properties of alpha-Methyl-gamma-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyl-gamma-butyrolactone (α-MBL), also known as 3-methyloxolan-2-one or 4-hydroxy-2-methylbutanoic acid lactone, is a five-membered lactone that serves as a versatile building block in organic synthesis and has applications in various fields, including pharmaceuticals and flavorings.[1][2][3] Its biological activity, particularly its interaction with GABA receptors, makes it a compound of interest for neuropharmacological research.[3] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, ensuring proper handling, formulation, and application. This guide provides a comprehensive overview of the core physicochemical properties of alpha-methyl-gamma-butyrolactone, detailed experimental protocols for their determination, and a visualization of a typical characterization workflow.

Core Physicochemical Properties

The key physicochemical properties of alpha-methyl-gamma-butyrolactone are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | [4] |

| Molecular Weight | 100.12 g/mol | [4] |

| CAS Number | 1679-47-6 | [2] |

| Appearance | Clear, colorless to light yellow liquid | [2][4] |

| Boiling Point | 78-81 °C at 10 mmHg | [1][2] |

| Density | 1.06 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.432 | [1][2] |

| Flash Point | 163 °F (72.78 °C) | [3] |

Table 2: Solubility and Chromatographic Data

| Property | Value | Reference |

| Solubility in Water | Soluble | |

| Solubility in Organic Solvents | Soluble in THF | [1][2] |

| Kovats Retention Index (Standard non-polar) | 941 | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of alpha-methyl-gamma-butyrolactone are outlined below. These protocols are based on standard laboratory practices.

Determination of Boiling Point

The boiling point of alpha-methyl-gamma-butyrolactone is determined at reduced pressure using a short-path distillation apparatus.

Apparatus:

-

Round-bottom flask

-

Short-path distillation head with a condenser and collection flask

-

Thermometer

-

Heating mantle

-

Vacuum pump and pressure gauge

-

Boiling chips

Procedure:

-

Place a small volume of alpha-methyl-gamma-butyrolactone and a few boiling chips into the round-bottom flask.

-

Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 10 mmHg).

-

Begin heating the sample gently using the heating mantle.

-

Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of liquid alpha-methyl-gamma-butyrolactone can be determined using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty weight.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with alpha-methyl-gamma-butyrolactone and repeat the temperature equilibration and weighing steps.

-

Calculate the density using the formula: Density = (mass of sample) / (mass of water) * density of water at the experimental temperature.

Measurement of Refractive Index

The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Pasteur pipette

-

Lint-free tissue

-

Ethanol or other suitable cleaning solvent

Procedure:

-

Turn on the refractometer and the constant temperature water circulator set to 20°C.

-

Clean the prism surfaces of the refractometer with a suitable solvent and a lint-free tissue.

-

Using a Pasteur pipette, place a few drops of alpha-methyl-gamma-butyrolactone onto the lower prism.

-

Close the prisms and allow a few moments for the sample to reach the set temperature.

-

Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index value from the scale.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed through simple mixing.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Solvents (e.g., water, ethanol, diethyl ether, hexane)

Procedure:

-

Add approximately 1 mL of the solvent to a test tube.

-

Add a small, measured amount of alpha-methyl-gamma-butyrolactone to the solvent.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for any undissolved droplets or phase separation.

-

If the substance dissolves completely, it is considered soluble. If not, it is classified as partially soluble or insoluble. The experiment can be repeated with varying amounts of solute and solvent for a more quantitative assessment.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a liquid compound like alpha-methyl-gamma-butyrolactone.

Caption: A typical experimental workflow for physicochemical characterization.

GABA Receptor Interaction Overview

While a detailed signaling pathway is not fully elucidated for alpha-methyl-gamma-butyrolactone, its interaction with GABA receptors, which are central to inhibitory neurotransmission, is a key area of research. The following diagram provides a simplified overview of the GABAergic system.

Caption: Simplified overview of GABAergic neurotransmission and potential modulation.

References

- 1. ALPHA-METHYL-GAMMA-BUTYROLACTONE | 1679-47-6 [chemicalbook.com]

- 2. ALPHA-METHYL-GAMMA-BUTYROLACTONE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. alpha-methyl-gamma-butyrolactone, 1679-47-6 [thegoodscentscompany.com]

- 4. alpha-Methylbutyrolactone | C5H8O2 | CID 98323 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of α-Methyl-γ-butyrolactone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The α-methyl-γ-butyrolactone scaffold is a privileged structural motif found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of α-methyl-γ-butyrolactone derivatives, with a focus on their cytotoxic, anticonvulsant, antifungal, and quorum sensing inhibitory activities. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes to aid in future research and drug development endeavors.

Cytotoxic and Antitumor Activity

A significant number of α-methyl-γ-butyrolactone derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have demonstrated notable cytotoxic and cytostatic effects against a variety of human cancer cell lines.

Naphthalene-bearing α-methylene-γ-butyrolactones, for instance, have shown a unique cytotoxicity profile. They are highly cytostatic for leukemia cancer cells and exhibit both cytostatic and cytocidal effects against solid tumors.[1][2] The introduction of a bromo substituent on the naphthalene or γ-phenyl moiety has been shown to enhance the potency of these derivatives.[1][2] Furthermore, α-methylene-γ-butyrolactone derivatives bearing nucleic acid bases have demonstrated moderate antitumor activity against several cancer cell lines.[3] The antiproliferative properties of various α-methylene-γ-butyrolactones have been reported with IC50 values ranging from 0.88 to >20.00 microM against cultured human tumor cell lines.[4]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activities of selected α-methyl-γ-butyrolactone derivatives against various cancer cell lines.

| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value | Reference(s) |

| 5'-Methyl-5'-[(6-substituted-9H-purin-9-yl)methyl]-2'-oxo-3'-methylenetetrahydrofurans | PM-3A, P-388, K-562 | IC50 | 1.4 - 4.3 µg/mL | [3] |

| α-Methylene-γ-butyrolactones and α,β-unsaturated-δ-lactones | Various human tumor cell lines | IC50 | 0.88 to >20.00 µM | [4] |

| γ-Substituted γ-aryloxymethyl-α-methylene-γ-butyrolactones | 60 human cancer cell lines | log GI50 | -4.90 to -5.89 | [5] |

| α-Methylene-γ-(4-substituted phenyl)-γ-butyrolactone bearing thymine, uracil, and 5-bromouracil | Leukemia cell lines | - | Strong growth inhibitory activity | [6] |

| Naphthalene-fused (α-alkoxycarbonyl)methylene-γ-butyrolactone | HCT-15 (colon), MCF-7 (breast) | IC50 | 64-66 µM | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic activity of α-methyl-γ-butyrolactone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines

-

Culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

α-Methyl-γ-butyrolactone derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the α-methyl-γ-butyrolactone derivatives. Include a vehicle control (solvent alone).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways in Cytotoxicity

Several studies suggest that the cytotoxic effects of these derivatives are mediated through the modulation of key signaling pathways. For example, some α-methylene-γ-butyrolactone analogues have been shown to inhibit the phosphorylation of AKT, mTOR, p70S6 kinase, and 4E-BP1.[7] Others have been observed to down-regulate NF-κB activation and the mitogen-activated protein kinase (MAPK) signaling pathway.[7]

Anticonvulsant Activity

Certain α-alkyl-substituted γ-butyrolactones have emerged as a promising class of anticonvulsant agents.[8] These compounds have shown efficacy in preventing seizures induced by chemoconvulsants like pentylenetetrazol (PTZ) and picrotoxin.[9][10] The anticonvulsant activity is often associated with the modulation of the GABAergic system.

Specifically, α-substituted derivatives are thought to act as positive modulators of GABAA receptors, enhancing GABA-mediated inhibition in the central nervous system.[11][12] The enantioselectivity of these compounds has also been investigated, with some studies showing that one enantiomer can be significantly more potent than the other.[11]

Quantitative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of representative α-methyl-γ-butyrolactone derivatives.

| Compound | Seizure Model | Activity Metric | Value | Reference(s) |

| α-Ethyl-α-methyl GBL (α-EMGBL) | Pentylenetetrazol-induced seizures (mice) | Protection | Prevents seizures | [9][10] |

| α,α-Dimethyl GBL | Pentylenetetrazol-induced seizures (mice) | Protection | Prevents seizures | [9][10] |

| R-(-)-α-Benzyl-α-methyl-γ-butyrolactone | Pentylenetetrazol-induced seizures (mice) | Potency | 2-fold more potent than S-(+)-enantiomer | [11] |

| S-(+)-α-Benzyl-α-methyl-γ-butyrolactone | t-butylbicyclophosphorothionate binding | IC50 | 0.68 mM | [11] |

| R-(-)-α-Benzyl-α-methyl-γ-butyrolactone | t-butylbicyclophosphorothionate binding | IC50 | 1.1 mM | [11] |

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Test

This protocol describes a standard method for evaluating the anticonvulsant activity of α-methyl-γ-butyrolactone derivatives in mice.

Materials:

-

Male CF-1 mice

-

α-Methyl-γ-butyrolactone derivatives

-

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

-

Vehicle (e.g., saline, DMSO)

-

Observation chambers

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral).

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

-

PTZ Injection: Inject the mice with a convulsant dose of PTZ subcutaneously.

-

Observation: Observe the mice for a period of 30 minutes for the onset of seizures (e.g., clonic-tonic convulsions).

-

Data Recording: Record the latency to the first seizure and the percentage of animals protected from seizures in each group.

-

Data Analysis: Analyze the data to determine the effective dose (ED50) of the compound that protects 50% of the animals from PTZ-induced seizures.

Antifungal Activity

The α-methylene-γ-butyrolactone moiety is a key pharmacophore in several natural products with antifungal properties.[13] Synthetic derivatives have been developed and tested against various plant pathogenic fungi, demonstrating significant fungicidal activity.

Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups on an aromatic ring attached to the lactone structure often enhances antifungal potency.[13][14] For example, halogen-containing derivatives have shown excellent fungicidal activity against Colletotrichum lagenarium.[13]

Quantitative Antifungal Data

The following table presents the antifungal activity of some α-methylene-γ-butyrolactone derivatives.

| Compound/Derivative Class | Fungal Species | Activity Metric | Value (µM) | Reference(s) |

| Halogen-containing ester derivatives (6a, 6d) | Colletotrichum lagenarium | IC50 | 7.68, 8.17 | [13][15] |

| 4-Phenyl-3-phenyl-2-methylenebutyrolactone (33) | Colletotrichum lagenarium | - | Lead scaffold | [14] |

| Compound 45 | Colletotrichum lagenarium | IC50 | 22.8 | [14] |

| α-Benzylidene-γ-lactone derivatives (5c-3, 5c-5) | Botrytis cinerea | IC50 | 22.91, 18.89 | [16][17] |

| Benzothiophene-containing MBL derivatives (2, 7) | Rhizoctonia solani | EC50 | 0.94, 0.99 mg/L | [18] |

Experimental Protocol: Antifungal Susceptibility Testing

This protocol outlines a general method for determining the in vitro antifungal activity of α-methyl-γ-butyrolactone derivatives.

Materials:

-

Fungal strains (e.g., Colletotrichum lagenarium, Botrytis cinerea)

-

Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)

-

α-Methyl-γ-butyrolactone derivatives (dissolved in a suitable solvent)

-

96-well microplates or Petri dishes

-

Spectrophotometer or visual assessment tools

Procedure:

-

Fungal Culture: Grow the fungal strains on PDA plates to obtain fresh cultures.

-

Spore Suspension Preparation: Prepare a spore suspension of the fungus in sterile water or PDB.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium.

-

Inoculation: Inoculate the wells of a 96-well plate or the surface of PDA plates with the fungal spore suspension.

-

Treatment: Add the different concentrations of the test compounds to the inoculated wells or plates.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a sufficient period (e.g., 2-5 days).

-

Growth Assessment: Determine the fungal growth inhibition by measuring the optical density using a spectrophotometer or by measuring the diameter of the fungal colonies.

-

Data Analysis: Calculate the percentage of inhibition and determine the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50).

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates various processes, including virulence factor production and biofilm formation. The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure for resistance. Some α-methyl-γ-butyrolactone derivatives have been investigated as potential quorum sensing inhibitors (QSIs).

These compounds can interfere with the QS signaling pathway, for example, by acting as antagonists of the N-acyl homoserine lactone (AHL) receptors.[19]

Quantitative Quorum Sensing Inhibition Data

The following table provides data on the quorum sensing inhibitory activity of certain compounds, which can serve as a reference for the evaluation of α-methyl-γ-butyrolactone derivatives.

| Compound Class | Bacterial Strain | Activity Metric | Value (µM) | Reference(s) |

| β-Keto esters with 4-substituted halo or 3-/4-substituted methoxy phenyl groups | Vibrio harveyi | IC50 | 23 - 53 | [19][20] |

Experimental Protocol: Quorum Sensing Inhibition Assay

This protocol describes a common method for screening for QS inhibitors using a reporter strain.

Materials:

-

Bacterial reporter strain (e.g., Chromobacterium violaceum, which produces the purple pigment violacein in a QS-dependent manner)

-

Luria-Bertani (LB) medium

-

α-Methyl-γ-butyrolactone derivatives

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Bacterial Culture: Grow an overnight culture of the reporter strain in LB broth.

-

Assay Setup: In a 96-well plate, add fresh LB medium, the bacterial culture, and different concentrations of the test compounds.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) with shaking for 24-48 hours.

-

Violacein Quantification: After incubation, quantify the production of violacein. This can be done by lysing the cells and measuring the absorbance of the extracted pigment at a specific wavelength (e.g., 585 nm).

-

Growth Measurement: Measure the bacterial growth (optical density at 600 nm) to ensure that the observed inhibition of violacein production is not due to bactericidal or bacteriostatic effects.

-

Data Analysis: Calculate the percentage of violacein inhibition and determine the IC50 value for QS inhibition.

Conclusion

Derivatives of α-methyl-γ-butyrolactone represent a versatile class of compounds with a broad spectrum of biological activities. Their potential as cytotoxic, anticonvulsant, antifungal, and quorum sensing inhibitory agents makes them attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this technical guide are intended to facilitate these efforts by providing a solid foundation for researchers in the field. Future studies should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of these promising compounds.

References

- 1. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 2. Synthesis and cytotoxic evaluation of alpha-methylene-gamma-butyrolactone bearing naphthalene and naphtho[2,1-b]furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential antitumor alpha-methylene-gamma-butyrolactone-bearing nucleic acid base. 3. Synthesis of 5'-methyl-5'-[(6-substituted-9H-purin-9-yl)methyl]-2'-oxo-3'- methylenetetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic evaluation of a series of gamma-substituted gamma-aryloxymethyl-alpha-methylene-gamma-butyrolactones against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer evaluation of certain alpha-methylene-gamma-(4-substituted phenyl)-gamma-butyrolactone bearing thymine, uracil, and 5-bromouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 13. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New antifungal scaffold derived from a natural pharmacophore: synthesis of α-methylene-γ-butyrolactone derivatives and their antifungal activity against Colletotrichum lagenarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and QSAR study of novel α-methylene-γ-butyrolactone derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tangxinvip.com [tangxinvip.com]

- 18. Design, synthesis and antifungal activity of novel α-methylene-γ-butyrolactone derivatives containing benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of alpha-Methyl-gamma-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the mechanism of action of alpha-Methyl-gamma-butyrolactone (α-M-γ-B), a compound belonging to the class of α-substituted γ-butyrolactones. These compounds have garnered significant interest for their diverse biological activities, particularly their anticonvulsant and anti-inflammatory properties. This document synthesizes findings from various studies on α-M-γ-B and its close structural analogs, presenting the core mechanisms, supporting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanisms of Action

The primary mechanisms of action attributed to alpha-Methyl-gamma-butyrolactone and its analogs are twofold:

-

Positive Allosteric Modulation of GABAA Receptors: The anticonvulsant effects of α-substituted γ-butyrolactones are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. These compounds act as positive allosteric modulators, enhancing the effect of GABA without directly activating the receptor themselves.[1] This potentiation of GABAergic inhibition leads to a dampening of neuronal excitability, which is beneficial in seizure states. Studies on related compounds suggest that α-substituted lactones bind to a distinct "lactone site" on the GABAA receptor, different from the binding sites for benzodiazepines, barbiturates, or neurosteroids.[2][3] This interaction increases the probability of the chloride ion channel opening in response to GABA, leading to hyperpolarization of the neuron.[2]

-

Inhibition of the NF-κB Signaling Pathway: Emerging evidence suggests that certain γ-butyrolactone derivatives possess anti-inflammatory properties by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. By inhibiting the activation and nuclear translocation of NF-κB, these compounds can effectively suppress the inflammatory response. While direct studies on α-M-γ-B's anti-inflammatory action are limited, the α-methylene-γ-butyrolactone moiety, a key structural feature of many bioactive natural products, is known to inhibit NF-κB.[4]

Quantitative Data

The following tables summarize the quantitative data available for α-substituted γ-butyrolactones, which provide insights into their potency and efficacy. It is important to note that direct data for alpha-Methyl-gamma-butyrolactone is scarce, and therefore, data from closely related analogs are presented to infer its potential activity.

Table 1: Anticonvulsant Activity of α-Substituted γ-Butyrolactones

| Compound | Seizure Model | Animal Model | Potency/Efficacy | Reference |

| α,α-dimethyl-γ-butyrolactone | Pentylenetetrazol-induced | Mice, Guinea Pigs | Anticonvulsant activity similar to ethosuximide | [6] |

| α-ethyl-α-methyl-γ-butyrolactone | Pentylenetetrazol, Picrotoxin, β-EMGBL-induced | Mice, Guinea Pigs | Effective anticonvulsant | [7] |

| R-(-)-α-benzyl-α-methyl-γ-butyrolactone | Pentylenetetrazol-induced | CF-1 Mice | 2-fold more potent than S-(+)-enantiomer | [8] |

Table 2: In Vitro Modulation of GABAA Receptors by α-Substituted γ-Butyrolactones

| Compound | Receptor Type | Method | Effect | Quantitative Data | Reference |

| (+)-α-benzyl-α-methyl-γ-butyrolactone | Recombinant α1β2γ2 | Whole-cell patch clamp | Stimulated GABA-activated current | ~2-fold greater maximal stimulation than (-)-enantiomer | [8] |

| (-)-α-benzyl-α-methyl-γ-butyrolactone | Recombinant α1β2γ2 | Whole-cell patch clamp | Stimulated GABA-activated current | - | [8] |

| (+)-α-benzyl-α-methyl-γ-butyrolactone | Rat brain membranes | [³⁵S]TBPS binding assay | Inhibited binding | IC₅₀ = 0.68 mM | [8] |

| (-)-α-benzyl-α-methyl-γ-butyrolactone | Rat brain membranes | [³⁵S]TBPS binding assay | Inhibited binding | IC₅₀ = 1.1 mM | [8] |

| α-ethyl-α-methyl-γ-thiobutyrolactone | Wild-type α1β2γ2 | Whole-cell patch clamp | Potentiated submaximal GABA currents | - | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of α-substituted γ-butyrolactones.

GABAA Receptor Binding Assay

This assay is used to determine the affinity of a compound for the GABAA receptor or its modulatory sites.

-

Objective: To measure the displacement of a radiolabeled ligand from the GABAA receptor by the test compound (e.g., alpha-Methyl-gamma-butyrolactone).

-

Materials:

-

Rat brain tissue (cortex or whole brain)

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]muscimol (for the GABA binding site) or [³⁵S]TBPS (for the picrotoxin site)

-

Non-specific binding control: High concentration of unlabeled GABA or picrotoxin

-

Test compound solutions at various concentrations

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Membrane Preparation: Homogenize rat brains in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Centrifuge the resulting supernatant at 100,000 x g for 30 minutes. The pellet containing the membranes is washed multiple times by resuspension in binding buffer and recentrifugation.[9]

-

Binding Reaction: Incubate the prepared membranes with the radioligand and varying concentrations of the test compound in the binding buffer. A parallel set of tubes containing the radioligand and a high concentration of an unlabeled competitor is used to determine non-specific binding.[9][10]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. The filters are washed with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

Electrophysiological Recording (Whole-Cell Patch Clamp)

This technique is used to measure the effect of a compound on the ion flow through GABAA receptor channels in living cells.

-

Objective: To determine if alpha-Methyl-gamma-butyrolactone potentiates GABA-induced chloride currents.

-

Materials:

-

Cultured neurons or cell lines expressing GABAA receptors (e.g., HEK293 cells)

-

Patch clamp rig with amplifier and data acquisition system

-

Micropipettes

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)

-

Intracellular solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP)

-

GABA solution

-

Test compound solutions

-

-

Procedure:

-

A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell.

-

The membrane patch within the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

-

GABA is applied to the cell to elicit a baseline chloride current through the GABAA receptors.

-

The test compound is co-applied with GABA, and any change in the amplitude or duration of the GABA-induced current is recorded.[2][8]

-

Data Analysis: The potentiation of the GABA current by the test compound is quantified by comparing the current amplitude in the presence and absence of the compound. Dose-response curves can be generated to determine the EC₅₀ value.

-

NF-κB DNA Binding Assay (ELISA-based)

This assay measures the activation of NF-κB by quantifying its ability to bind to a specific DNA sequence.

-

Objective: To determine if alpha-Methyl-gamma-butyrolactone inhibits the DNA binding activity of NF-κB.

-

Materials:

-

Nuclear extracts from cells treated with an inflammatory stimulus (e.g., LPS) and the test compound.

-

96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.

-

Primary antibody specific for an activated NF-κB subunit (e.g., p65).

-

HRP-conjugated secondary antibody.

-

Substrate for HRP (e.g., TMB).

-

Stop solution.

-

Plate reader.

-

-

Procedure:

-

Nuclear extracts from treated and untreated cells are added to the wells of the coated plate. Active NF-κB in the extracts binds to the oligonucleotide.[11][12][13]

-

The wells are washed to remove unbound proteins.

-

A primary antibody specific for the p65 subunit of NF-κB is added to the wells.

-

After washing, an HRP-conjugated secondary antibody is added.

-

The wells are washed again, and the HRP substrate is added, leading to the development of a colored product.

-

The reaction is stopped, and the absorbance is measured using a plate reader.

-

Data Analysis: The amount of NF-κB bound to the DNA is proportional to the absorbance. The inhibitory effect of the test compound is calculated by comparing the absorbance in treated versus untreated stimulated cells.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the key mechanisms and experimental procedures.

Caption: GABAergic Signaling Pathway Modulation.

Caption: NF-κB Signaling Pathway Inhibition.

Caption: Experimental Workflow Diagram.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. Lactone modulation of the gamma-aminobutyric acid A receptor: evidence for a positive modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual modulation of the gamma-aminobutyric acid type A receptor/ionophore by alkyl-substituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyrolactone I attenuates inflammation in murine NASH by inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. benchchem.com [benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Potential Therapeutic Targets of alpha-Methyl-gamma-butyrolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

alpha-Methyl-gamma-butyrolactone belongs to the class of α-alkyl-substituted γ-butyrolactones which have garnered significant interest for their therapeutic potential, primarily as anticonvulsant agents. The core mechanism of action for this class of compounds revolves around the positive allosteric modulation of the GABAA receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide consolidates the current understanding of the therapeutic targets of alpha-methyl-gamma-butyrolactone and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. While specific quantitative data for alpha-methyl-gamma-butyrolactone is limited in the public domain, this report leverages data from structurally similar and well-studied analogs to provide a comprehensive overview for research and drug development professionals.

Primary Therapeutic Target: GABAA Receptor

The most well-documented therapeutic target for α-alkyl-substituted γ-butyrolactones, including alpha-methyl-gamma-butyrolactone, is the GABAA receptor. These compounds act as positive allosteric modulators, enhancing the effect of GABA and leading to an increased influx of chloride ions, which in turn hyperpolarizes the neuron and reduces its excitability. This mechanism underlies their anticonvulsant properties.[1][2][3]

Mechanism of Action at the GABAA Receptor